molecular formula C5H9ClN2O B1425838 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride CAS No. 1082746-81-3

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1425838
M. Wt: 148.59 g/mol
InChI Key: FRLMVSZWXJFDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

In a round-bottomed flask, 2-methyl-propane-2-sulfinic acid (1-isoxazol-3-yl-ethyl)-amide (652 mg, 2.71 mmol) was dissolved in methanol (5 ml) and hydrogen chloride (4.0 M in 1,4-dioxane, 1.4 ml, 5.6 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 15 min then concentrated to give 1-isoxazol-3-yl-ethylamine hydrochloride as an off-white solid which was used without further purification.
Name
2-methyl-propane-2-sulfinic acid (1-isoxazol-3-yl-ethyl)-amide
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([CH:6]([NH:8]S(C(C)(C)C)=O)[CH3:7])=[N:2]1.[ClH:15]>CO>[ClH:15].[O:1]1[CH:5]=[CH:4][C:3]([CH:6]([NH2:8])[CH3:7])=[N:2]1 |f:3.4|

Inputs

Step One
Name
2-methyl-propane-2-sulfinic acid (1-isoxazol-3-yl-ethyl)-amide
Quantity
652 mg
Type
reactant
Smiles
O1N=C(C=C1)C(C)NS(=O)C(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.O1N=C(C=C1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.